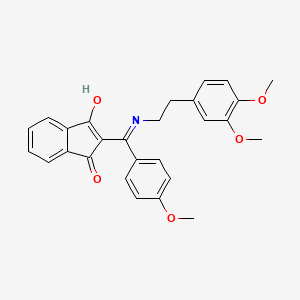
2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione” is a complex organic molecule. It contains a dimethoxyphenyl group, an amino group, a methoxyphenyl group, and an indane-1,3-dione group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxy toluylic acid in the presence of DMAP and anhydrous methylene chloride . The reaction mixture is stirred at room temperature for 24 hours. The product is then purified by washing with hydrochloric acid, sodium bicarbonate solution, and saturated common salt, followed by drying over anhydrous sodium sulfate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . For example, the 1H-NMR spectrum of a related compound shows signals corresponding to the protons in the aromatic rings, the methoxy groups, and the ethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the functional groups in its structure. For example, the amino group can participate in acid-base reactions, and the carbonyl groups in the indane-1,3-dione group can undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3,4-dimethoxyphenethylamine, a related compound, has a molecular weight of 181.232 Da . Another related compound, 2-(3,4-dimethoxyphenyl)ethanol, is a solid with a melting point of 46-49 °C and a boiling point of 172-174 °C/17 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry with innovative synthetic routes and mechanisms. For instance, the study by Leblois et al. (1987) explored the synthesis of indanedione derivatives with substitutions on the benzene ring, leading to compounds with potential anti-inflammatory properties. This research not only adds to the understanding of indanedione chemistry but also opens up possibilities for creating new therapeutic agents (Leblois et al., 1987).
Photophysical Studies
Compounds structurally related to the query chemical have been studied for their photophysical properties. Singh and Kanvah (2001) investigated substituted 1,2-diarylethenes, revealing insights into their absorption and fluorescence properties. Such studies are crucial for developing new materials with potential applications in optics and electronics (Singh & Kanvah, 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-(4-methoxyphenyl)carbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-31-19-11-9-18(10-12-19)25(24-26(29)20-6-4-5-7-21(20)27(24)30)28-15-14-17-8-13-22(32-2)23(16-17)33-3/h4-13,16,29H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFXGLIYGWZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NCCC2=CC(=C(C=C2)OC)OC)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

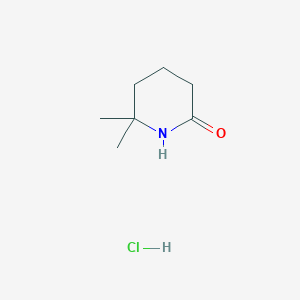
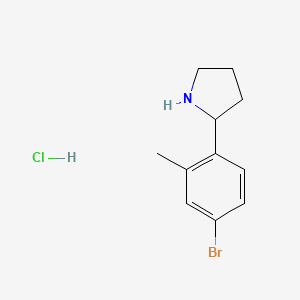
![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)
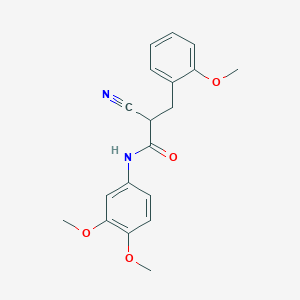
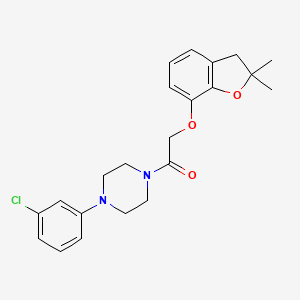
![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)
![3-(3,4-dimethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2442377.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)
![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)
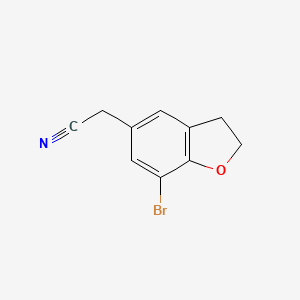
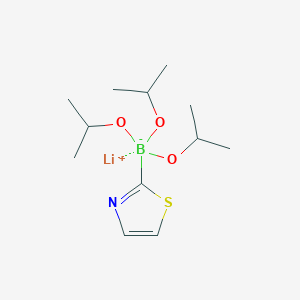
![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)
![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)